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An In-depth Technical Guide to 3-Bromo-1-methyl-1H-indazol-4-amine

Executive Summary: This document provides a comprehensive scientific overview of 3-Bromo-
1-methyl-1H-indazol-4-amine, a heterocyclic compound of significant interest to the

pharmaceutical and drug discovery sectors. The indazole scaffold is a well-established

"privileged structure" in medicinal chemistry, known for its presence in numerous kinase

inhibitors and other therapeutics.[1][2] This guide details the compound's core physical and

chemical properties, plausible synthetic pathways, analytical characterization methods, and key

reactivity profiles relevant to its application in research and development. It is intended as a

foundational resource for scientists and technical professionals engaged in the design and

synthesis of novel molecular entities.

Introduction: The Strategic Importance of
Substituted Indazoles
The 1H-indazole core is a cornerstone in modern medicinal chemistry, forming the structural

basis for a multitude of clinically evaluated and approved therapeutic agents.[2] Derivatives

such as Pazopanib and Entrectinib highlight the scaffold's utility in targeting protein kinases, a

critical class of enzymes in oncology and inflammatory disease signaling.[1] The specific

substitution pattern of 3-Bromo-1-methyl-1H-indazol-4-amine offers a unique combination of

functionalities: a nucleophilic amine for derivatization and a bromine atom poised for versatile
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cross-coupling reactions. This positions the molecule as a highly valuable and strategic building

block for generating diverse chemical libraries aimed at identifying novel drug candidates.

Molecular and Physicochemical Profile
The fundamental identity and physical characteristics of a compound are the bedrock of its

application in experimental science. The properties of 3-Bromo-1-methyl-1H-indazol-4-amine
are summarized below. It is critical to note that several of these values are computationally

predicted and await empirical verification.

Chemical Structure of 3-Bromo-1-methyl-1H-indazol-4-amine

Click to download full resolution via product page

Caption: Molecular structure of 3-Bromo-1-methyl-1H-indazol-4-amine.

Table 1: Core Identifiers and Physicochemical Properties
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Property Value Source

IUPAC Name
3-bromo-1-methyl-1H-indazol-

4-amine
N/A

CAS Number 1092351-47-7 [3]

Molecular Formula C₈H₈BrN₃ [3]

Molar Mass 226.07 g/mol [3]

Density 1.76 ± 0.1 g/cm³ (Predicted) [3]

Boiling Point 378.4 ± 22.0 °C (Predicted) [3]

pKa 2.51 ± 0.10 (Predicted) [3]

Storage
Room Temperature, under

inert atmosphere
[3]

Synthesis and Mechanistic Considerations
While a specific, published synthesis for 3-Bromo-1-methyl-1H-indazol-4-amine is not

detailed in the immediate search results, its structure allows for the deduction of a highly

plausible synthetic route based on established indazole synthesis methodologies. The most

common and efficient method involves the cyclization of a substituted benzonitrile with a

hydrazine derivative.[1][4]

The logical precursor would be a 2-cyano-3-bromo-nitrobenzene derivative, which would

undergo methylation and subsequent reduction of the nitro group to an amine, followed by

cyclization. A more direct and likely route, however, involves the cyclization of a suitably

substituted 2-fluorobenzonitrile with methylhydrazine. This approach is well-documented for

creating N-methylated indazoles.[5]
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2-Fluoro-6-nitrobenzonitrile

2-(Methylamino)-6-nitrobenzonitrile

Methylamine

Indazole PrecursorReduction (e.g., SnCl2/HCl)

N-methyl-2-nitro-6-aminobenzonitrile (Isomer)

3-Bromo-1-methyl-1H-indazol-4-amine

1. Diazotization (NaNO2)
2. Sandmeyer (CuBr)

Plausible Synthetic Workflow

Click to download full resolution via product page

Caption: A plausible, high-level synthetic workflow for the target compound.

Causality Behind Experimental Choices: The choice of a 2-fluorobenzonitrile precursor is

strategic. The fluorine atom is an excellent leaving group for nucleophilic aromatic substitution

by methylamine. The subsequent steps involving reduction of the nitro group, diazotization of

the resulting aniline, and a Sandmeyer-type reaction to install the bromine are standard, robust

transformations in organic synthesis. This sequence provides excellent control over the

regiochemistry of the final product.

Spectroscopic and Analytical Characterization
Unequivocal structural confirmation is paramount, especially to distinguish between potential

isomers.[6] Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with Mass

Spectrometry (MS), provides the definitive data required for validation.

Expected Spectral Features:
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¹H NMR: Key signals would include a singlet for the N-methyl group (likely around 3.5-4.0

ppm), distinct aromatic protons whose splitting patterns would confirm the 1,2,3,4-

substitution pattern on the benzene ring, and a broad singlet for the amine protons.

¹³C NMR: The spectrum would show eight distinct carbon signals, including the N-methyl

carbon and six aromatic carbons, with the carbon bearing the bromine atom shifted

downfield.

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern

for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity)

corresponding to the molecular weight of 226.07 g/mol .

Protocol: Standard Operating Procedure for Structural
Verification

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized material in a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

NMR Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz

or higher spectrometer.

MS Acquisition: Obtain a high-resolution mass spectrum (HRMS) using ESI or a similar soft

ionization technique to confirm the exact mass and elemental formula.

Data Analysis:

Integrate the ¹H NMR signals to confirm proton counts.

Analyze coupling constants (J-values) in the aromatic region to establish the connectivity.

Use 2D NMR data to correlate proton and carbon signals unambiguously.

Compare the observed mass and isotopic pattern from MS with the theoretical values for

C₈H₈BrN₃.

Validation: The combined data must be self-consistent and fully support the structure of 3-
Bromo-1-methyl-1H-indazol-4-amine. Any deviation warrants further investigation to rule
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out isomeric products.[6]

Chemical Reactivity and Drug Development
Applications
The synthetic utility of 3-Bromo-1-methyl-1H-indazol-4-amine stems from its two orthogonal

reactive sites, which can be addressed with high selectivity.

C3-Bromine Atom: This site is ideal for metal-catalyzed cross-coupling reactions. Suzuki,

Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to

introduce a wide variety of carbon-carbon and carbon-heteroatom bonds. This allows for the

exploration of diverse chemical space at a key vector of the indazole scaffold.

C4-Amine Group: The primary amine is a versatile nucleophile. It can be readily acylated to

form amides, reductively aminated, or used as a directing group. This functionality is often

crucial for establishing key hydrogen bond interactions with biological targets.

Reactivity Profile

3-Bromo-1-methyl-1H-indazol-4-amine

C-Br Bond
(Position 3)

Suzuki, Buchwald,
Sonogashira Coupling

C-NH2 Bond
(Position 4)

Acylation,
Amide Formation,

Reductive Amination

Key Reactive Sites for Derivatization

Click to download full resolution via product page

Caption: Key reactive sites for library synthesis and drug development.

This dual reactivity makes the compound an excellent starting point for structure-activity

relationship (SAR) studies. Researchers can systematically modify both positions to optimize
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potency, selectivity, and pharmacokinetic properties of lead compounds.

Handling and Safety Protocols
While a specific Safety Data Sheet (SDS) for this exact compound is not available from the

search results, data from closely related bromo- and amino-indazoles suggest a standard set of

precautions.[7][8][9][10] The compound should be handled as a potentially hazardous

chemical.

Mandatory Safety Precautions:

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,

safety glasses with side shields, and nitrile gloves.

Engineering Controls: Handle the solid material in a well-ventilated fume hood to avoid

inhalation of dust.[8][11]

Handling: Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke in the

laboratory. Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert

atmosphere (e.g., argon or nitrogen) to prevent degradation.

First Aid:

If Inhaled: Move the person to fresh air.[9]

In Case of Skin Contact: Wash off with soap and plenty of water.

In Case of Eye Contact: Rinse cautiously with water for several minutes.[8]

If Swallowed: Call a poison control center or doctor if you feel unwell.[10]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion
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3-Bromo-1-methyl-1H-indazol-4-amine is a strategically important heterocyclic building block

for drug discovery and medicinal chemistry. Its well-defined structure, featuring two distinct and

versatile reactive centers, provides a robust platform for the synthesis of novel compounds. A

thorough understanding of its physicochemical properties, synthetic access, and reactivity

profile is essential for its effective utilization. Adherence to rigorous analytical characterization

and appropriate safety protocols will ensure its successful application in the development of

next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1438969#physical-and-chemical-properties-of-3-
bromo-1-methyl-1h-indazol-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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